molecular formula C17H19NO6 B14977884 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B14977884
M. Wt: 333.3 g/mol
InChI Key: QMDDKAOEIYXBGV-UHFFFAOYSA-N
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Description

N-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine is a coumarin derivative featuring a propyl substituent at the 4-position of the coumarin core, a propanoyloxy group at the 7-position, and a glycine moiety linked via an amide bond. Coumarins are widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. Structural modifications, such as alkyl chain length and peptide appendages, significantly influence their physicochemical and pharmacological profiles .

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C17H19NO6/c1-3-4-11-7-16(21)24-14-8-12(5-6-13(11)14)23-10(2)17(22)18-9-15(19)20/h5-8,10H,3-4,9H2,1-2H3,(H,18,22)(H,19,20)

InChI Key

QMDDKAOEIYXBGV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the following steps:

    Formation of the Chromen Ring: The chromen ring is synthesized through the condensation of salicylaldehyde with a suitable β-keto ester in the presence of a base.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation using a propyl halide under basic conditions.

    Attachment of the Glycine Moiety: The glycine moiety is attached through an amide bond formation. This is achieved by reacting the chromen derivative with glycine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine undergoes various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromen ring can yield dihydrochromen derivatives.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Various alkyl or aryl-substituted chromen derivatives.

Scientific Research Applications

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets and pathways. The chromen ring system is known to interact with enzymes and receptors, modulating their activity. The glycine moiety may enhance the compound’s bioavailability and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name 4-Substituent 7-Substituent Peptide Chain Molecular Formula Average Mass (g/mol) Key Features
N-{2-[(2-Oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine Propyl Propanoyloxy Glycine C₁₈H₂₀N₂O₇* ~390.4† Intermediate lipophilicity
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine Ethyl Propanoyloxy Glycine C₁₇H₁₈N₂O₇* ~362.3† Lower lipophilicity
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine Ethyl Propanoyloxy Glycylglycine C₁₈H₂₀N₂O₇ 376.365 Enhanced hydrogen bonding capacity
N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine Butyl, 8-Methyl Propanoyloxy Glycylglycine C₂₁H₂₆N₂O₇* ~422.4† Increased steric bulk and lipophilicity

*Molecular formulas inferred from structural analogs; †Estimated based on substituent differences.

Key Differences and Implications

Alkyl Substituent Effects

  • Ethyl vs. Propyl vs. The 8-methyl group in the butyl variant introduces steric hindrance, which may alter binding to biological targets .

Peptide Chain Modifications

  • Glycine vs.

Biological Activity

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and various biological assays.

Overview of Chromene Derivatives

Chromenes are heterocyclic compounds that have garnered attention due to their potential therapeutic applications. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound this compound is derived from the chromene scaffold and has been studied for its unique properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Chromene Ring : This is achieved by reacting m-aminophenol with methoxycarbonyl chloride and acetoacetic ester in concentrated sulfuric acid.
  • Introduction of the Propyl Group : Alkylation reactions using propyl halides in the presence of bases like potassium carbonate facilitate this step.
  • Acetylation : The final step involves introducing the glycine moiety through acetylation reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis through caspase activation and cell cycle arrest at the G2/M phase. It interacts with tubulin, disrupting microtubule formation, which is crucial for cell division .
  • Antimicrobial Effects : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values suggest moderate efficacy compared to standard antibiotics .
  • Antioxidant Properties : The compound's structure allows it to scavenge free radicals, reducing oxidative stress and potentially protecting cells from damage .

Biological Assays

Various biological assays have been conducted to evaluate the efficacy of this compound:

Assay Type Result Reference
Cytotoxicity (MTT Assay)IC50 values against HCT116: 1.08–1.48 µg/mL
Antimicrobial ActivityInhibition zone against MRSA: 21.3 mm
Antioxidant ActivitySignificant free radical scavenging ability

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various chromene derivatives, including this compound, against human cancer cell lines such as HCT116 and MCF7. The results indicated that this compound exhibited significant inhibitory effects on cell proliferation, suggesting its potential as an anticancer agent .
  • Antimicrobial Screening : Another study assessed the antimicrobial activity of chromene derivatives against a panel of bacteria and fungi. N-{2-[(2-oxo-4-propyl-2H-chromen-7-yloxy]propanoyl}glycine demonstrated moderate activity against Gram-positive bacteria while showing less effectiveness against Gram-negative strains .

Q & A

Q. What are the established synthetic routes for N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycine, and what analytical methods ensure reaction completion and purity?

Methodological Answer: The synthesis typically involves coupling a chromene derivative (e.g., 2-oxo-4-propyl-7-hydroxy-2H-chromene) with a glycine moiety. Key steps include:

  • Activation of the carboxyl group : Use of succinimide esters (e.g., N-hydroxysuccinimide) to facilitate amide bond formation between the chromene-based propanoic acid and glycine .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and comparison to impurity standards (e.g., EP guidelines for related propanoic acid derivatives) .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Peaks at δ 6.8–7.2 ppm (chromene aromatic protons), δ 4.3 ppm (oxypropanoyl methylene), and δ 1.2–1.6 ppm (propyl group) .
    • 13C NMR : Carbonyl signals at ~170 ppm (amide) and 160 ppm (chromene lactone) .
  • X-ray Crystallography :
    • Use SHELX-97 for structure refinement. Key parameters: R-factor < 0.05, anisotropic displacement parameters for non-H atoms .
    • ORTEP for Windows visualizes anisotropic thermal ellipsoids and hydrogen-bonding networks .

Q. What are the critical safety considerations and handling protocols for this compound in laboratory environments?

Methodological Answer:

  • Engineering Controls : Use fume hoods to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (GHS Category 2A/2B for eye/skin irritation) .
  • Emergency Measures : Immediate eye washing (15 minutes) for accidental exposure; avoid contaminated clothing reuse (OSHA 29 CFR 1910.1020) .

Advanced Research Questions

Q. What experimental approaches are recommended to elucidate the biological activity and mechanism of action of this compound, particularly focusing on its chromene moiety?

Methodological Answer:

  • In Vitro Assays :
    • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
    • Enzyme Inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or kinases, leveraging chromene’s π-π stacking with active sites .
  • Molecular Docking : AutoDock Vina to simulate ligand-protein interactions (PDB: 1CX2 for COX-2) .

Q. How should researchers address discrepancies in pharmacological data for chromene-based compounds like this compound during preclinical studies?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (pH, temperature, solvent: DMSO ≤ 0.1% v/v) .
    • Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
  • Statistical Analysis :
    • Apply ANOVA to compare batch-to-batch variability (e.g., purity differences >98% vs. <95%) .

Q. What advanced chromatographic or computational strategies can optimize the isolation and stability assessment of this compound in complex matrices?

Methodological Answer:

  • Chromatography :
    • UHPLC-MS/MS : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in acetonitrile/water) for trace impurity profiling .
  • Stability Studies :
    • Forced degradation under acidic (HCl 0.1M), basic (NaOH 0.1M), and oxidative (H2O2 3%) conditions; monitor via HPLC-DAD .
  • Computational Modeling :
    • Gaussian 09 to predict degradation pathways (DFT calculations at B3LYP/6-31G* level) .

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